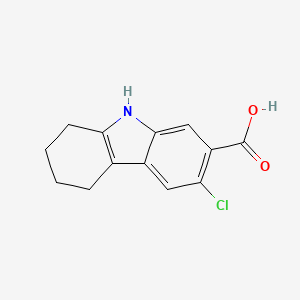

6-氯-2,3,4,9-四氢-1H-咔唑-7-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

6-Chloro-2,3,4,9-tetrahydro-1H-carbazole-7-carboxylic acid is a chemical compound that has been studied for its potential therapeutic applications. While the provided papers do not directly discuss this exact compound, they do provide insights into closely related compounds that share the carbazole moiety and have been investigated for their biological activities and chemical properties.

Synthesis Analysis

The synthesis of related carbazole derivatives has been explored in the literature. For instance, an efficient asymmetric synthesis of N-[(1R)-6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl]-2-pyridinecarboxamide, a potential treatment for human papillomavirus infections, has been described. The key step in this synthesis involves an asymmetric reductive amination that achieves high diastereofacial selectivity. This process includes a racemic synthesis followed by resolution and an enantioselective reductive amination catalyzed by Ru(II) complexes .

Molecular Structure Analysis

The molecular structure of carbazole derivatives is characterized by the presence of a carbazole moiety, which is a tricyclic compound consisting of two six-membered benzene rings fused on either side of a five-membered nitrogen-containing ring. The presence of substituents such as chlorine can significantly affect the electronic properties and reactivity of the molecule. The stereochemistry of these compounds is also crucial for their biological activity, as evidenced by the emphasis on asymmetric synthesis methods .

Chemical Reactions Analysis

Carbazole derivatives can undergo various chemical reactions, including reductive amination, acetylation, and the formation of amides. The synthesis of N-[(1R)-6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl]-2-pyridinecarboxamide showcases the use of 1-propylphosphonic acid cyclic anhydride (T3P) for amide formation, demonstrating the versatility of carbazole derivatives in chemical transformations . Another study on 6-amino-7-chloro-2-(2-hydroxyphenyl)-2H-benzotriazole-4-carboxylic acid derivatives, which are structurally distinct but share some reactivity patterns, highlights the special features of reduction and acetylation reactions with these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of carbazole derivatives are influenced by their molecular structure and substituents. For example, the presence of a chlorine atom can affect the lipophilicity, electronic distribution, and potential for forming hydrogen bonds, which in turn can influence the compound's biological activity. The serum lipid-lowering properties of a related compound, 6-chloro-9-[2-(6-methyl-3-pyridyl)ethyl]-1,2,3,4-tetrahydrocarbazole-2-carboxylic acid hydrochloride, have been studied, showing its ability to lower serum cholesterol, triglyceride, phospholipid, and free fatty acid levels in rats . This suggests that the physical and chemical properties of these compounds are conducive to interaction with biological systems and can lead to significant pharmacological effects.

科学研究应用

溶剂分析中的荧光探针

6-氯-2,3,4,9-四氢-1H-咔唑-7-羧酸的衍生物,例如2-(1-氧代-2,3,4,9-四氢-1H-咔唑-6-氧基)乙酸,已被探索其荧光性质。这些化合物在不同的溶剂中表现出荧光最大值的偏移,这表明它们可以作为荧光探针来研究溶剂极性和氢键能力。这种应用在光谱学和溶剂分析领域很有价值 (Mitra 等,2013)。

治疗人类乳头瘤病毒感染的潜力

N-[(1R)-6-氯-2,3,4,9-四氢-1H-咔唑-1-基]-2-吡啶甲酰胺,一种与6-氯-2,3,4,9-四氢-1H-咔唑-7-羧酸相关的化合物,已被合成作为人类乳头瘤病毒感染的潜在治疗方法。合成过程突出了其在药物化学中的潜力,特别是在开发针对病毒感染的治疗方法方面 (Boggs 等,2007)。

吲哚并[3,2-c]吖啶的合成

该化合物用于合成吲哚并[3,2-c]吖啶,这在有机化学中很重要,在药物中也很重要。该过程包括使2,3,4,9-四氢-1H-咔唑-1-酮与其他化学物质反应以生成这些复杂分子 (Prabakaran & Prasad,2010)。

低碳钢腐蚀抑制的研究

咔唑衍生物,包括与6-氯-2,3,4,9-四氢-1H-咔唑-7-羧酸相关的衍生物,已被研究其作为低碳钢防腐剂的潜力。这些研究在材料科学领域具有重要意义,特别是在理解和防止工业应用中的腐蚀方面 (Nwankwo、Olasunkanmi & Ebenso,2018)。

抗菌和抗真菌特性

一些6-氯-2,3,4,9-四氢-1H-咔唑-7-羧酸衍生物已被研究其抗菌和抗真菌活性。这些研究对于开发新药至关重要,尤其是在抗生素耐药性日益严重的时代 (Chavan & Pai,2007)。

抗肿瘤活性

咔唑衍生物已被合成并测试其抗肿瘤活性。这项研究对于开发新的癌症治疗方法至关重要,因为一些化合物已显示出对特定癌细胞系的显着活性 (Murali、Sparkes & Prasad,2017)。

作用机制

While the exact mechanism of action for this compound is not specified in the search results, it’s worth noting that certain carbazole derivatives have been studied for their potential biological activities. For instance, a related compound, 6-chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxamide, has been investigated for the treatment of Huntington’s disease .

属性

IUPAC Name |

3-chloro-6,7,8,9-tetrahydro-5H-carbazole-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClNO2/c14-10-5-8-7-3-1-2-4-11(7)15-12(8)6-9(10)13(16)17/h5-6,15H,1-4H2,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPXAEUZWZDSOOF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C3=CC(=C(C=C3N2)C(=O)O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>37.5 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49642091 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B3020517.png)

![2-chloro-N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B3020526.png)

![N-(4-methylbenzo[d]thiazol-2-yl)-5-oxo-1-phenyl-N-(pyridin-2-ylmethyl)pyrrolidine-3-carboxamide](/img/structure/B3020527.png)

![N-((E)-{1-(4-methoxyphenyl)-4-[(4-methylphenyl)sulfanyl]-2-phenyl-6,7-dihydro-1H-indol-5-yl}methylidene)cyclohexanamine](/img/structure/B3020530.png)

![1-[3-(2-Ethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B3020531.png)

![3,4-difluoro-N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B3020535.png)

![1-(3-chlorophenyl)-N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]methanesulfonamide](/img/structure/B3020539.png)